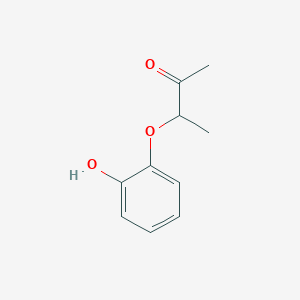
3-(2-Hydroxyphenoxy)butan-2-on
Übersicht
Beschreibung
3-(2-Hydroxyphenoxy)butan-2-one is a chemical compound with the molecular formula C10H12O3. It is a white crystalline powder with a melting point of 80-82°C. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyphenoxy)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties. Clinical trials are underway to evaluate its efficacy in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(2-Hydroxyphenoxy)butan-2-one can be synthesized from 3-chloro-2-butanone and catechol . The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of 3-(2-Hydroxyphenoxy)butan-2-one may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Hydroxyphenoxy)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(2-Hydroxyphenoxy)butan-2-one can be oxidized to form 3-(2-oxophenoxy)butan-2-one.
Reduction: Reduction can yield 3-(2-Hydroxyphenoxy)butan-2-ol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism by which 3-(2-Hydroxyphenoxy)butan-2-one exerts its effects involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Hydroxyphenoxy)propan-2-one
- 3-(2-Hydroxyphenoxy)butan-2-ol
- 3-(2-Hydroxyphenoxy)butan-2-amine
Comparison: 3-(2-Hydroxyphenoxy)butan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has a higher melting point and different solubility properties, making it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8(2)13-10-6-4-3-5-9(10)12/h3-6,8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWPGYYOUHWHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394478 | |
| Record name | 3-(2-hydroxyphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91061-42-6 | |
| Record name | 3-(2-hydroxyphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


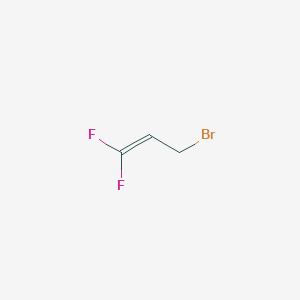
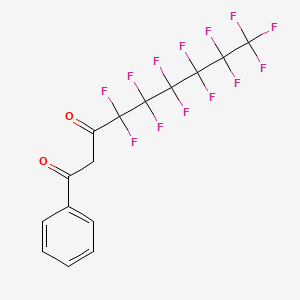
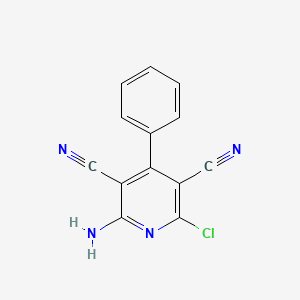
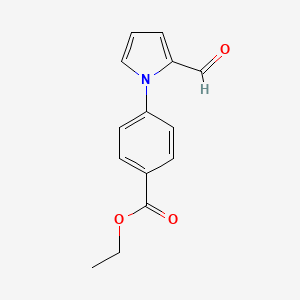
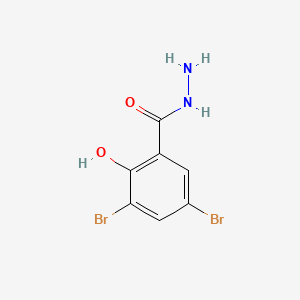
amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)
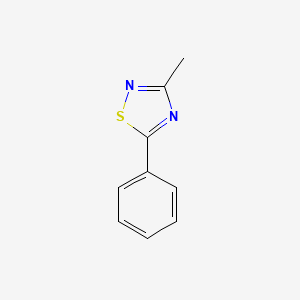
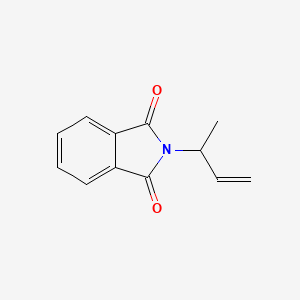
![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)
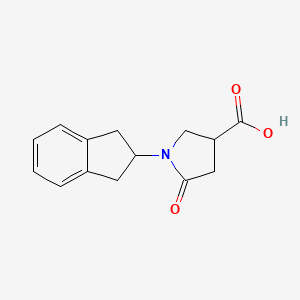
![Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1608836.png)
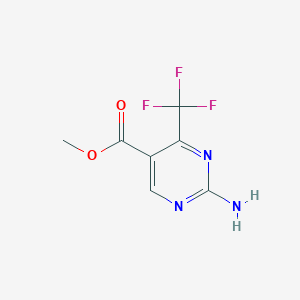
![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)
